Ferrous lactate dihydrate

CAS No.: 1654003-97-0

Cat. No.: VC17070063

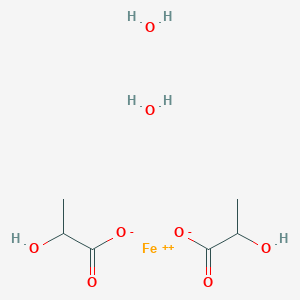

Molecular Formula: C6H14FeO8

Molecular Weight: 270.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1654003-97-0 |

|---|---|

| Molecular Formula | C6H14FeO8 |

| Molecular Weight | 270.02 g/mol |

| IUPAC Name | 2-hydroxypropanoate;iron(2+);dihydrate |

| Standard InChI | InChI=1S/2C3H6O3.Fe.2H2O/c2*1-2(4)3(5)6;;;/h2*2,4H,1H3,(H,5,6);;2*1H2/q;;+2;;/p-2 |

| Standard InChI Key | HBBOMTPSSVKNES-UHFFFAOYSA-L |

| Canonical SMILES | CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.[Fe+2] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ferrous lactate dihydrate consists of two lactate anions chelating a central iron(II) cation, with two water molecules completing the coordination sphere. The lactate ligands adopt a bidentate binding mode through their carboxylate and α-hydroxyl groups, forming a six-membered metallocyclic structure. This configuration enhances stability against oxidation compared to inorganic iron salts like ferrous sulfate .

Table 1: Fundamental Physicochemical Properties

X-ray diffraction studies reveal a monoclinic crystal system with space group P2/c, featuring hydrogen-bonded water molecules that stabilize the lattice structure . The dihydrate form demonstrates superior shelf life compared to anhydrous variants due to reduced oxidative degradation kinetics .

Synthesis and Industrial Production

Conventional Manufacturing Methods

Historical synthesis routes employed double decomposition reactions:

-

Calcium Lactate Route:

While effective, this method introduces sulfate contaminants requiring extensive purification . -

Direct Acid-Metal Reaction:

Iron filings react with lactic acid under controlled pH (4.0–4.5) and temperature (45–70°C) conditions .

Advanced Synthetic Protocols

The CN104876816A patent discloses an innovative approach using ferrous carbonate:

Key advantages include:

-

Elimination of chloride/sulfate byproducts

-

85% yield through mother liquor recycling

Table 2: Comparative Synthesis Metrics

| Parameter | Calcium Lactate Route | Direct Reaction | Carbonate Method |

|---|---|---|---|

| Purity (%) | 98.2 | 97.5 | 99.1 |

| Byproduct | CaSO | H | CO |

| Reaction Time (h) | 5.5 | 6.0 | 3.2 |

| Scalability | Moderate | High | High |

Pharmaceutical and Nutritional Applications

Iron Fortification Dynamics

The compound’s high bioavailability (1.8× relative to ferrous sulfate) stems from:

-

Enhanced intestinal absorption via divalent metal transporter 1 (DMT1)

-

Lactate-mediated protection against iron precipitation in alkaline duodenum

Table 3: FDA Regulatory Status (21 CFR)

| Application | Regulation | Permitted Level |

|---|---|---|

| Infant Formula | 184.1311 | 0.4–1.2 mg Fe/100 kcal |

| Dietary Supplements | 582.5311 | GMP |

| Color Additive | 73.165 | ≤0.25% |

Stability Considerations

Formulation challenges are addressed through:

-

pH optimization (<4.5 prevents Fe → Fe conversion)

-

Chelating agents (ascorbate, EDTA) in neutral matrices

-

Microencapsulation techniques (spray-dried liposomes)

Analytical Characterization Techniques

Hydration Analysis

Near-infrared reflectance spectroscopy (NIRS) with fiber-optic probes enables non-destructive water content determination:

Spectroscopic Fingerprinting

-

FT-IR: Strong bands at 1580 cm (asymmetric COO) and 1415 cm (symmetric COO)

-

Mössbauer: Quadrupole splitting ΔE = 2.8 mm/s confirms Fe oxidation state

Future Research Directions

-

Development of polymorph-controlled crystallization processes

-

Investigation of gut microbiome interactions during iron absorption

-

Nanoformulations for targeted iron delivery systems

-

Life cycle analysis of industrial synthesis routes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume